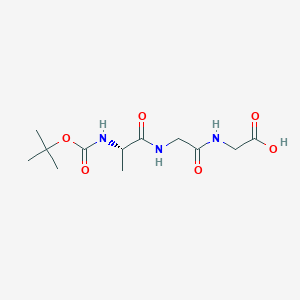

N-Boc-N-メチル-3-クロロ-1-プロパンアミン

説明

Synthesis Analysis

The synthesis of N-Boc-N-methyl-3-chloro-1-propanamine and its derivatives involves several key chemical reactions. One approach includes the reaction of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with acyl chlorides to produce N-substituted-acyl derivatives, showcasing the versatility of this compound in synthetic chemistry (Jing, 2010). Additionally, the synthesis of N-Boc-protected propargylic and allylic amines through the reaction between N-Boc-aminals and organomagnesium reagents highlights the compound's utility in producing complex organic structures (Kano et al., 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of N-Boc-N-methyl-3-chloro-1-propanamine derivatives have been thoroughly investigated. For instance, the structural analysis of 3-chloro-N-(4-sulfamoylphenethyl)propanamide through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography, provides insights into the molecular geometry and electronic properties of these compounds (Durgun et al., 2016).

Chemical Reactions and Properties

N-Boc-N-methyl-3-chloro-1-propanamine participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, electrophilic amination reagents have been used for the preparation of N-BOC or N-FMOC oxaziridines, indicating the compound's role in synthesizing nitrogen-containing heterocycles (Vidal et al., 1995). Additionally, its involvement in the generation, structure, and reactivity of n-heterocyclic carbene borane radicals highlights its importance in radical transformations (Walton et al., 2010).

Physical Properties Analysis

The physical properties of N-Boc-N-methyl-3-chloro-1-propanamine and its derivatives, such as melting points, solubility, and optical rotation, are crucial for understanding their behavior in different chemical environments. The synthesis and analysis of compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide reveal the compound's solid-state properties, including crystal structure and hydrogen bonding patterns, which influence its chemical reactivity and stability (Si, 2009).

Chemical Properties Analysis

The chemical properties of N-Boc-N-methyl-3-chloro-1-propanamine, such as its reactivity towards different reagents, stability under various conditions, and its ability to undergo transformations, have been extensively studied. Research on the compound's reactivity with organomagnesium reagents and subsequent oxidation to ketimines provides valuable information on its utility in synthetic organic chemistry (Kano et al., 2016).

科学的研究の応用

医薬品合成

この化合物は、医薬品の合成における中間体として役立ちます。そのN-Boc基は、化学反応中にアミン官能基を保護するために特に有用です。これにより、アミン基の干渉なしに、分子の他の場所で選択的な反応が起こります。 例えば、IDO1とDNA Polガンマの両方の新規二重阻害剤の合成に使用できます。これらは潜在的な治療薬です .

ペプチド模倣薬

N-Boc-N-メチル-3-クロロ-1-プロパンアミンは、ペプチド模倣薬の生成に使用できます。これらは、ペプチドの構造を模倣し、タンパク質-タンパク質相互作用を阻害または促進できる分子です。 N-Boc基は、穏やかな条件下で除去でき、ペプチド構造の模倣に必要な遊離アミンが現れます .

材料科学

材料科学では、この化合物は、表面を修飾したり、特定の特性を持つポリマーを作成したりするために使用できます。 たとえば、カップリング剤と重合開始剤の両方の役割を果たすことができるシランカップリング剤の合成に関係している可能性があります .

グリーンケミストリー

tert-ブチルN-(3-クロロプロピル)-N-メチルカルバメートは、グリーンケミストリーの用途において重要な役割を果たします。 これは、超音波照射や触媒フリー条件などの環境に優しい条件下でアミンのN-Boc保護に使用できます。これは、有害物質の使用を削減するというグリーンケミストリーの原則に沿っています .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with this compound . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

特性

IUPAC Name |

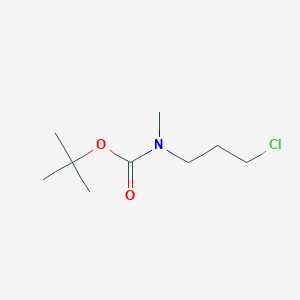

tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557194 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114326-14-6 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)